Maltotetraose

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

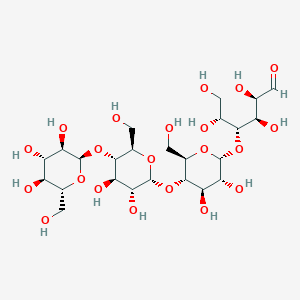

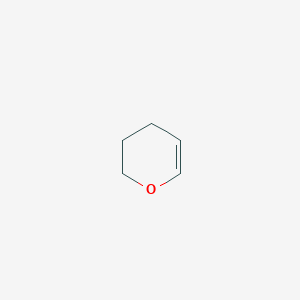

Maltotetraose, also known as Amylotetraose, is a tetrasaccharide composed of glucose molecules linked by α-1,4 glycosidic bonds . It is commonly found in B. stearothermophilus and has been shown to increase the α-amylase synthesis rate in B. stearothermophilus .

Synthesis Analysis

Maltotetraose is primarily derived from the hydrolysis of starch or maltodextrin . Traditional methods for its production encompass acid hydrolysis, enzyme hydrolysis, and acid-enzyme combinations, with enzyme hydrolysis being the predominant approach .

Molecular Structure Analysis

The molecular structure of Maltotetraose consists of four glucose units linked by α-1,4 glycosidic bonds . The chemical formula of Maltotetraose is C24H42O21, and its average molecular weight is 666.579 .

Chemical Reactions Analysis

Maltotetraose belongs to the class of organic compounds known as oligosaccharides. These are carbohydrates made up of 3 to 10 monosaccharide units linked to each other through glycosidic bonds .

Physical And Chemical Properties Analysis

Maltotetraose has a molecular weight of 666.58 . It is highly soluble in water and has a sweetness of one-fifth that of sucrose . It demonstrates superior moisture retention capability, produces much fewer Maillard reaction products in comparison to glucose or maltose, and exhibits high resistance to the retrogradation of starchy foods .

Aplicaciones Científicas De Investigación

Application in Food Processing and Medical Sectors

Specific Scientific Field

This application falls under the field of Food Science and Medical Science .

Summary of the Application

Maltotetraose (G4) consists of four glucose units linked by an α-1,4-glycosidic bond. This compound demonstrates remarkable versatility in food processing and exhibits specific physiological functions, suggesting promising applications in the medical, chemical, and food sectors .

Methods of Application or Experimental Procedures

A novel and efficient bio-physical method was developed to produce high-purity G4. Initially, multi-enzymatic hydrolysis yielded G4 at a 65.83% purity.

Results or Outcomes

The cost analysis indicates that producing high-purity G4 through this method amounts to only US$0.013 per gram .

Application in the Production of Maltotetraose Amylase

Specific Scientific Field

This application falls under the field of Biochemistry and Biotechnology .

Summary of the Application

Maltotetraose amylase, which catalyzes the hydrolysis of amylaceous polysaccharides into maltooligosaccharides with maltotetraose as the main product, is extensively used in the food industry .

Methods of Application or Experimental Procedures

The gene of maltotetraose amylase with the carbohydrate-binding module (CBM) removed was codon-optimized and cloned into the pPICZαA vector, followed by transformation into P. pastoris X-33 for expression .

Results or Outcomes

High-level production of a maltotetraose amylase mutant (referred to as Pp-Mta∆CBM) from Pseudomonas saccharophila was achieved in Pichia pastoris X-33 . The Pp-Mta∆CBM was found to produce a maximum maltotetraose yield of 57.1% in the presence of 200 g/L of substrate .

Application in Enhancing Dough Rheology and Baking Quality

Specific Scientific Field

This application falls under the field of Food Science and Bakery Technology .

Summary of the Application

Maltotetraose offers various benefits such as enhancing dough rheology and baking quality . It is used to improve the quality of numerous food products, including bread .

Methods of Application or Experimental Procedures

Maltotetraose is industrially produced through the hydrolysis of amylaceous polysaccharides catalyzed by maltotetraose amylase . It is then incorporated into the dough during the bread-making process .

Results or Outcomes

The addition of maltotetraose to the dough has been found to enhance the rheological properties of the dough, leading to improved baking quality . It also produces much less Maillard reaction products in comparison to glucose or maltose .

Application in Inhibiting Early Stages of Atherosclerosis

Specific Scientific Field

This application falls under the field of Medical Science and Cardiology .

Summary of the Application

Maltotetraose has been found to inhibit the early stages of atherosclerosis , a disease in which plaque builds up inside your arteries.

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this application are not detailed in the available resources. However, it is likely that maltotetraose is administered in a controlled manner to study its effects on atherosclerosis .

Results or Outcomes

The administration of maltotetraose has been found to suppress the growth of certain pathogenic bacteria , which could potentially lead to the inhibition of the early stages of atherosclerosis .

Safety And Hazards

Maltotetraose is considered safe for R&D use only. It is not intended for medicinal, household, or other uses . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

Direcciones Futuras

The escalating market demand for high-purity Maltotetraose underscores the need for more refined purification processes . Innovative and efficient production technology for oligosaccharides synthesis holds paramount importance . Genetic engineering and reaction optimization can enhance the production of oligosaccharides .

Propiedades

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42O21/c25-1-5-9(29)10(30)15(35)22(40-5)44-19-7(3-27)42-24(17(37)12(19)32)45-20-8(4-28)41-23(16(36)13(20)33)43-18-6(2-26)39-21(38)14(34)11(18)31/h5-38H,1-4H2/t5-,6-,7-,8-,9-,10+,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21+,22-,23-,24-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUEWUZLMQUOBSB-ZLBHSGTGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)O)CO)CO)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O)CO)CO)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H42O21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

666.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cellotetraose | |

CAS RN |

34612-38-9 |

Source

|

| Record name | O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-D-glucose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.359 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2,4-Bis(1,2,4-triazol-1-yl)phenyl]-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B33219.png)